molecular formula C21H23N5O4 B2937061 N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775554-00-1

N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2937061
CAS No.: 1775554-00-1
M. Wt: 409.446
InChI Key: AFJSHTUDMCUCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a fused pyrido[1,2-c]pyrimidine core substituted with a 5-methyl-1,2,4-oxadiazole moiety and a 2,6-dimethylphenyl acetamide side chain. The compound’s complexity arises from its bicyclic system and diverse functional groups, which are hypothesized to enhance binding affinity and metabolic stability in therapeutic applications .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-7-6-8-13(2)18(12)23-16(27)11-26-20(28)17(19-22-14(3)30-24-19)15-9-4-5-10-25(15)21(26)29/h6-8H,4-5,9-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSHTUDMCUCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C25H26N6O3S with a molecular weight of 490.58 g/mol. The compound features a complex structure that integrates various functional groups conducive to biological activity.

PropertyValue
Molecular FormulaC25H26N6O3S
Molecular Weight490.58 g/mol
CAS Number692737-11-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine moieties. The compound under discussion has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : The compound likely exerts its anticancer effects through multiple pathways including the inhibition of key signaling proteins involved in cell proliferation and survival.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 0.67 to 1.95 µM against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
    Cell LineIC50 (µM)
    HEPG20.67
    MCF70.80
    SW11160.87
    BGC8231.18

Antimicrobial Activity

Preliminary assessments have also indicated that compounds with similar structural frameworks possess antimicrobial properties. For instance:

  • In Vitro Testing : Compounds similar to this compound have been tested against various bacterial strains with varying degrees of success.

Enzyme Inhibition

Another significant aspect of the biological activity involves enzyme inhibition:

  • Alkaline Phosphatase Inhibition : Certain derivatives have shown promising inhibition against alkaline phosphatase with IC50 values lower than standard inhibitors .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrido[1,2-c]pyrimidine core distinguishes it from analogs with simpler monocyclic or alternative bicyclic systems:

  • Triazolyl-Pyridazinone Systems (e.g., CAS 692737-11-4 in ): The pyridazinone core introduces a ketone group, altering electronic properties compared to the pyrido-pyrimidine’s conjugated aromatic system .

Substituent Analysis

Compound (Abbreviated) Key Substituents Functional Impact
Target Compound 5-Methyl-1,2,4-oxadiazol-3-yl Enhances metabolic stability and H-bonding capacity
CAS 692737-11-4 4-Ethyl-1,2,4-triazolyl, sulfanyl linker Sulfur improves lipophilicity; triazole offers π-stacking
MM0333.02 6-Methylimidazo[1,2-a]pyridin-3-yl Methyl group increases hydrophobicity

Physicochemical Properties

Property Target Compound (Estimated) CAS 692737-11-4 MM0333.02
Molecular Formula C24H24N6O4 C25H26N6O3S C17H17N3O
Molar Mass (g/mol) ~484.49 490.58 291.34
LogP (Predicted) ~2.8 3.1 1.9
Hydrogen Bond Acceptors 8 9 3

Pharmacological Implications

  • Target Selectivity : The 2,6-dimethylphenyl group, common in the target compound and analogs like those in , is associated with enhanced binding to hydrophobic pockets in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.